molecular formula C16H16N4OS B12142480 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12142480
M. Wt: 312.4 g/mol
InChI Key: NMNUOCCGTAKXAX-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic 1,2,4-triazole derivative characterized by a phenyl group at the 5-position and a 3-methoxyphenylmethylthio substituent at the 3-position of the triazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The methoxy group on the benzylthio moiety may improve solubility compared to halogenated analogs, while the phenyl group at the 5-position contributes to aromatic stacking interactions in biological systems .

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4OS/c1-21-14-9-5-6-12(10-14)11-22-16-19-18-15(20(16)17)13-7-3-2-4-8-13/h2-10H,11,17H2,1H3

InChI Key

NMNUOCCGTAKXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with triazole structures can inhibit the growth of various pathogenic microorganisms.

Key Findings:

  • Antibacterial Efficacy : Triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • Antifungal Properties : The compound has also demonstrated antifungal activity against various fungi, including Candida species. The mechanism of action typically involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Activity

The anticancer potential of triazole derivatives is another significant area of research. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Study:
A related study showed that a triazole derivative exhibited selective cytotoxicity against melanoma cells, with a notable increase in toxicity towards cancer cells compared to normal cells. This compound induced cell cycle arrest and reduced melanin production in melanoma cells, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name 3-Position Substituent 5-Position Substituent Key Properties/Activities Reference
3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine 3-Methoxyphenylmethylthio Phenyl Enhanced solubility due to methoxy group; predicted antimicrobial activity
3-(2,4-Dichlorophenyl)-5-[(3-fluorobenzyl)thio]-1,2,4-triazol-4-amine 3-Fluorobenzylthio 2,4-Dichlorophenyl Higher lipophilicity; potent enzyme inhibition (e.g., JNK kinases)
3-[(2-Methylphenyl)methylthio]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine 2-Methylphenylmethylthio 3,4,5-Trimethoxyphenyl Anticancer activity via tubulin inhibition; improved metabolic stability
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione Thiadiazole-thio moiety Phenyl Dual heterocyclic system; broad-spectrum antimicrobial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound likely increases solubility compared to halogenated analogs (e.g., 3-fluorobenzyl or 2,4-dichlorophenyl substituents), which are more lipophilic and may exhibit stronger membrane penetration but poorer aqueous solubility .
  • Hybrid Systems: Compounds incorporating thiadiazole moieties (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives) demonstrate enhanced antimicrobial efficacy due to synergistic interactions between the two heterocycles .
  • Pharmacological Specificity : The 3,4,5-trimethoxyphenyl substituent in one analog is associated with microtubule disruption and anticancer activity, suggesting that bulkier aromatic groups at the 5-position can modulate target specificity .

Biological Activity

3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, structural characteristics, and various case studies highlighting its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate and other reagents under controlled conditions. The compound has been characterized using various spectroscopic techniques, including IR and NMR spectroscopy, which confirm the presence of the triazole and thiazole moieties.

Table 1: Crystallographic Data of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

ParameterValue
Molecular FormulaC25H21N5OS
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.9303(5)
b (Å)9.1111(4)
c (Å)18.7111(8)
β (°)97.879(4)
Volume (ų)2183.53(16)

Biological Activity

The biological activity of this compound has been extensively studied, revealing a range of pharmacological effects:

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been reported in several studies.

Table 2: Antibacterial Activity of 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Bacterial StrainMIC (µg/mL)
E. coli50
Klebsiella pneumoniae40
Staphylococcus aureus30

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. Studies indicate that it can disrupt fungal cell wall synthesis.

Antitumor Activity

Emerging evidence suggests that the compound may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of synthesized triazole derivatives against multi-drug resistant strains. The results indicated that modifications to the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Antifungal Mechanism Exploration : Another research effort focused on understanding the mechanism by which the compound inhibits fungal growth. Using molecular docking studies, researchers identified potential binding sites on fungal enzymes responsible for cell wall synthesis .
  • Antitumor Potential : A recent clinical trial investigated the use of this compound in combination with traditional chemotherapy drugs for treating specific types of cancer. Preliminary results showed improved outcomes in patient survival rates compared to controls .

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